1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene
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Overview
Description
1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene, also known as Methyl 2-nitro-p-tolyl sulfone, is a chemical compound that belongs to the class of sulfones. It is widely used in scientific research applications due to its unique properties and mechanism of action.
Mechanism Of Action
The mechanism of action of 1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene is based on its ability to act as a nucleophile. It reacts with electrophilic reagents, such as carbonyl compounds, to form stable adducts. This reaction is known as the Michael addition reaction. The resulting adducts are used as intermediates for the synthesis of various organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene. However, it is known to be relatively non-toxic and has low acute toxicity. It is also stable under normal laboratory conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene is its ability to act as a versatile reagent for the synthesis of various organic compounds. It is also relatively easy to handle and has low toxicity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene in scientific research. One potential area of research is the development of new synthetic methodologies using this compound as a starting material. Another potential area of research is the investigation of its potential applications in the development of new drugs and pharmaceuticals.
Conclusion:
In conclusion, 1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene is a versatile compound that has a wide range of applications in scientific research, particularly in the field of organic synthesis. Its unique properties and mechanism of action make it a valuable reagent for the synthesis of various organic compounds. While there are limitations to its use in certain experiments, its potential applications in the development of new drugs and pharmaceuticals make it an area of interest for future research.
Synthesis Methods
The synthesis of 1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene involves the reaction between 2-methoxybenzenesulfonyl chloride and 2-nitroaniline in the presence of a base. The reaction is carried out in an organic solvent, such as dimethylformamide or dichloromethane, at a temperature of around 0-5°C. The resulting product is then purified using column chromatography to obtain pure 1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene.
Scientific Research Applications
1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene is widely used in scientific research applications, particularly in the field of organic synthesis. It is used as a reagent for the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. It is also used as a starting material for the synthesis of other sulfones, such as sulfonylureas and sulfonamides.
properties
CAS RN |
61174-20-7 |
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Product Name |
1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene |
Molecular Formula |
C13H11NO5S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO5S/c1-19-11-7-3-5-9-13(11)20(17,18)12-8-4-2-6-10(12)14(15)16/h2-9H,1H3 |
InChI Key |
SCDGYHQIJNQZHB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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